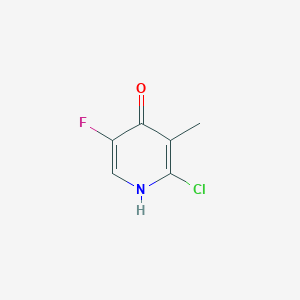
2-Chloro-5-fluoro-3-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-methylpyridin-4-ol is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring, along with a hydroxyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a suitable nucleophile, such as a hydroxide ion, under basic conditions . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of 2-Chloro-5-fluoro-3-methylpyridin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate catalysts and solvents can further improve the overall yield and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-3-methylpyridin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines. Reaction conditions typically involve basic or neutral pH and moderate temperatures.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyridines with different functional groups replacing the chloro or fluoro substituents.
Oxidation: Products include ketones, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: Products include amines or alcohols, depending on the reducing agent and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-3-methylpyridin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyridin-4-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, fluoro, and hydroxyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylpyridine: Similar structure but lacks the chloro and hydroxyl groups.
3-Fluoropyridine: Lacks the chloro and methyl groups.
4-Chloro-3-fluoropyridine: Lacks the methyl and hydroxyl groups.
Uniqueness
2-Chloro-5-fluoro-3-methylpyridin-4-ol is unique due to the specific combination of chloro, fluoro, methyl, and hydroxyl groups on the pyridine ring This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications
Eigenschaften
Molekularformel |
C6H5ClFNO |
|---|---|
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5ClFNO/c1-3-5(10)4(8)2-9-6(3)7/h2H,1H3,(H,9,10) |
InChI-Schlüssel |
IDHJPOCYPRVHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C(C1=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


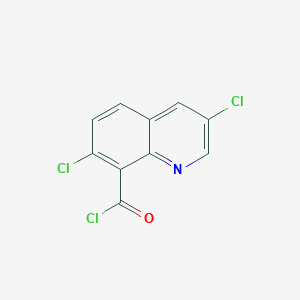

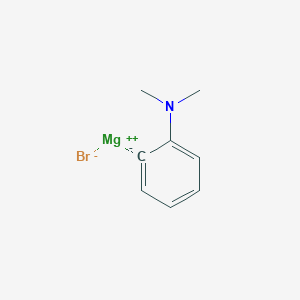
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
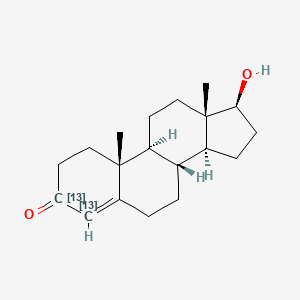
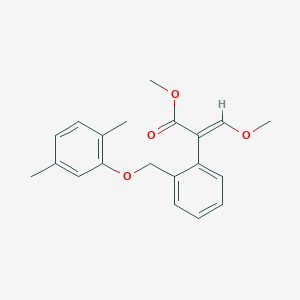
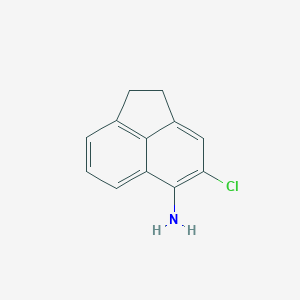
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
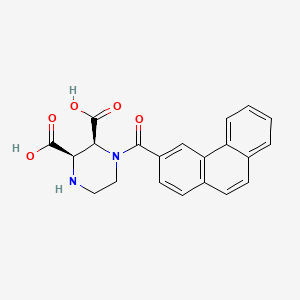
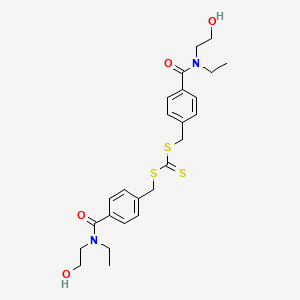


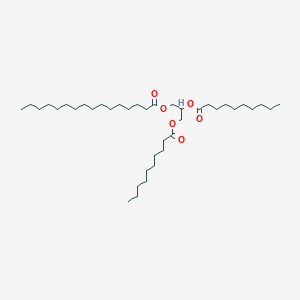
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
